![molecular formula C18H20N4O2S B2745188 4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1110876-21-5](/img/structure/B2745188.png)
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one" is a synthetic organic molecule with significant potential in various scientific fields due to its unique structure and properties. This compound consists of a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, linked to a tetrahydroquinoxaline moiety through a propanoyl bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions starting from commercially available or easily synthesizable precursors. Typically, the preparation includes:
Formation of the Pyrimidine Ring: : This step involves the reaction of suitable starting materials like acetoacetate derivatives with guanidine or its analogs under acidic or basic conditions to form the substituted pyrimidine.
Introduction of Substituents: : Methyl and methylsulfanyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Propanoyl Linkage: : The pyrimidine derivative is reacted with a suitable propanoyl chloride in the presence of a base like triethylamine to form the propanoyl-pyrimidine intermediate.
Formation of Tetrahydroquinoxaline: : The final step includes the reaction of the propanoyl-pyrimidine with 1,2-phenylenediamine under cyclization conditions to yield the final tetrahydroquinoxaline derivative.
Industrial Production Methods
For industrial-scale production, the above synthetic steps are optimized for yield, purity, and cost-effectiveness. This might involve:
Catalytic systems to enhance reaction rates.
Continuous flow reactors for efficient large-scale synthesis.
Use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to sulfoxides or sulfones.
Reduction: : The pyrimidine and quinoxaline rings can be subject to reduction, producing partially or fully reduced analogs.
Substitution: : The methyl and methylsulfanyl groups can be substituted with other functional groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Reduced analogs with hydrogenated pyrimidine or quinoxaline rings.
Various substituted derivatives depending on the nature of the nucleophile or electrophile used.
科学研究应用
Chemistry
This compound serves as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, the compound might be used as a probe or inhibitor, given its potential to interact with specific enzymes or proteins.
Medicine
Potential pharmaceutical applications include the development of new therapeutic agents, particularly those targeting specific biological pathways or diseases.
Industry
In industrial applications, the compound could be utilized in material science for developing novel materials with specific properties.
作用机制
The effects of this compound are exerted through its interaction with biological macromolecules, likely involving:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulation of biochemical pathways like signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxaline
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-1-one
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of the pyrimidine and tetrahydroquinoxaline moieties, which confer distinct reactivity and biological activity.
Feel free to delve deeper into any section or ask for more specific details!
属性
IUPAC Name |
4-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11-13(12(2)20-18(19-11)25-3)8-9-17(24)22-10-16(23)21-14-6-4-5-7-15(14)22/h4-7H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYOYPMGINVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
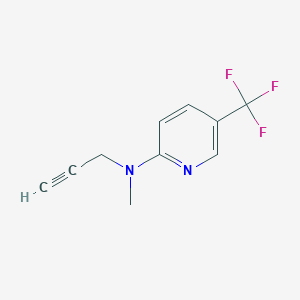
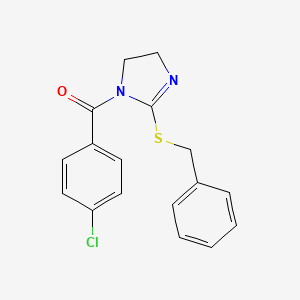
![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
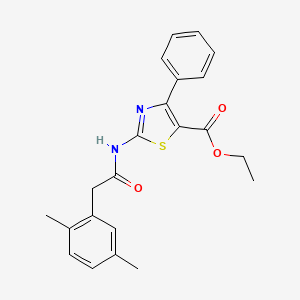
![1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2745117.png)
![4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2745118.png)
![1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B2745121.png)
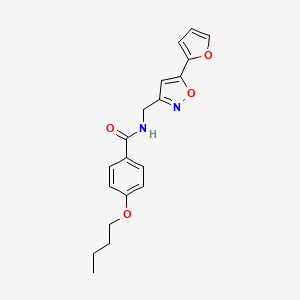
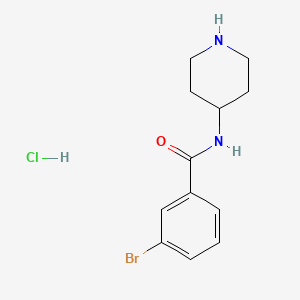
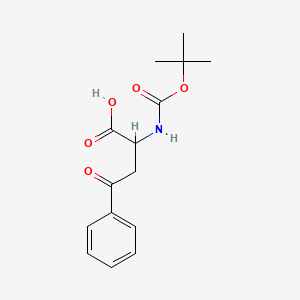
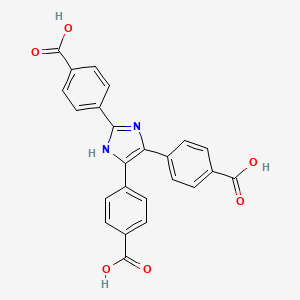
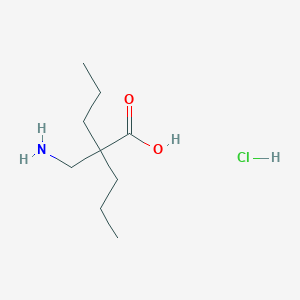
![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
